molecular formula C9H10Cl2O B1467259 2-(3,4-Dichlorophenyl)propan-1-ol CAS No. 1432678-12-0

2-(3,4-Dichlorophenyl)propan-1-ol

Cat. No. B1467259
CAS RN: 1432678-12-0
M. Wt: 205.08 g/mol
InChI Key: DARPFNFCRVPCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2-(3,4-Dichlorophenyl)propan-1-ol” is C9H10Cl2O . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds related to 2-(3,4-Dichlorophenyl)propan-1-ol, exploring their crystal structures and molecular interactions. For instance, Salian et al. (2018) synthesized chalcone derivatives and conducted crystal structure and Hirshfeld surface studies to understand the intermolecular interactions and crystal packing of these compounds. Such studies provide insights into the molecular structure, aiding in the development of compounds with desired properties (Salian et al., 2018).

Antifungal and Antimicrobial Applications

Lima-Neto et al. (2012) described the synthesis of 1,2,3-triazole derivatives, including a compound structurally related to 2-(3,4-Dichlorophenyl)propan-1-ol, and evaluated their in vitro antifungal activity against Candida strains. This study highlights the potential of such compounds in developing new antifungal agents, with specific derivatives showing promising antifungal profiles (Lima-Neto et al., 2012).

Catalytic Applications

Research has also explored the use of related compounds in catalytic applications, such as in the transfer hydrogenation process. Aydemir et al. (2014) studied ionic liquid-based Ru(II)–phosphinite compounds, including a derivative of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol, for their efficiency in catalyzing the transfer hydrogenation of various ketones. These findings suggest that derivatives of 2-(3,4-Dichlorophenyl)propan-1-ol could serve as effective catalysts in chemical synthesis, with excellent conversions observed (Aydemir et al., 2014).

Environmental Applications

In environmental science, compounds similar to 2-(3,4-Dichlorophenyl)propan-1-ol have been investigated for their potential in wastewater treatment. Wang et al. (2015) studied the use of immobilized horseradish peroxidase for the removal of 2,4-dichlorophenol from wastewater, demonstrating the applicability of related compounds in environmental remediation processes (Wang et al., 2015).

properties

IUPAC Name

2-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARPFNFCRVPCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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